molecular formula C24H17BrN2O3S B11126393 7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126393
M. Wt: 493.4 g/mol
InChI Key: ODUXLVMYMWVODL-UHFFFAOYSA-N
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Description

7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the bromo, methylpyridinyl, and methylsulfanylphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Shares the bromo and methylpyridinyl groups but lacks the chromeno[2,3-c]pyrrole structure.

    4-(Methylsulfanyl)phenyl derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

The uniqueness of 7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of multiple functional groups within a single molecule, providing a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C24H17BrN2O3S

Molecular Weight

493.4 g/mol

IUPAC Name

7-bromo-2-(6-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17BrN2O3S/c1-13-4-3-5-19(26-13)27-21(14-6-9-16(31-2)10-7-14)20-22(28)17-12-15(25)8-11-18(17)30-23(20)24(27)29/h3-12,21H,1-2H3

InChI Key

ODUXLVMYMWVODL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)SC

Origin of Product

United States

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